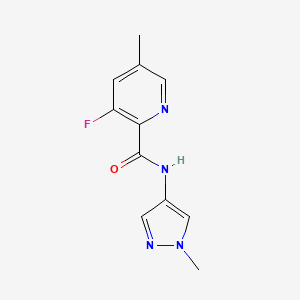

3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-5-methyl-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-7-3-9(12)10(13-4-7)11(17)15-8-5-14-16(2)6-8/h3-6H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJERFOLJSKVCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)NC2=CN(N=C2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole ring, followed by its attachment to the pyridine ring. The key steps include:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic conditions.

Attachment to Pyridine Ring: The pyrazole derivative is then coupled with a pyridine carboxylic acid derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro group on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. Its structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for further development in pain management therapies.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole-pyridine derivatives possess significant antifungal activity against various pathogens, suggesting that 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide may also have similar effects.

Antioxidant Properties

The antioxidant activity of this compound has been investigated, particularly in the context of oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating potential protective effects against cellular damage.

In a study examining the anti-inflammatory effects of related compounds, researchers found that certain derivatives exhibited significant inhibition of COX enzymes in vitro. The structure of this compound suggests it may share similar mechanisms of action, warranting further investigation into its pharmacological properties.

Case Study: Antimicrobial Efficacy

A series of experiments conducted on pyrazole derivatives revealed their effectiveness against various fungal strains. The results indicated that modifications in the molecular structure could enhance antimicrobial potency, suggesting that systematic variations of this compound could yield compounds with improved efficacy.

Wirkmechanismus

The mechanism of action of 3-fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The target compound shares structural motifs with pyridine- and pyrazole-carboxamide derivatives. Below is a detailed comparison of its features against selected analogs from the literature.

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Key Observations:

Core Structure Differences :

- The target compound features a pyridine core, whereas analogs like 3a () utilize a pyrazole core. Pyridine derivatives often exhibit distinct electronic properties and binding modes compared to pyrazoles due to differences in aromaticity and lone-pair availability .

Substituent Effects: Fluorine vs. Chlorine: The target’s 3-fluoro group is smaller and more electronegative than the 5-chloro substituent in 3a. Fluorine can enhance metabolic stability and influence hydrogen-bonding interactions, whereas chlorine may improve lipophilicity . Methyl vs. Bulky Groups: The 5-methyl group on the target’s pyridine ring contrasts with larger substituents (e.g., cyclopropyl, pyrimidinyl) in the PDE10 ligand.

Biological Activity: The PDE10 ligand’s low IC50 (0.0315 µM) underscores the importance of pyrimidinylamino and cyclopropyl groups in high-affinity binding . The target compound’s fluoro and methyl groups may similarly optimize interactions with enzymatic pockets, though experimental validation is required.

Synthetic Methodology :

- Carboxamide bond formation in analogs (e.g., 3a–3p) employs EDCI/HOBt coupling agents in DMF , a method likely applicable to the target compound.

Biologische Aktivität

3-Fluoro-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxamide (CAS: 2415452-34-3) is a heterocyclic compound characterized by its unique structural features, including a fluoro group, a methyl group, and a carboxamide group attached to a pyridine ring, along with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic synthesis, typically starting with the formation of the pyrazole ring via reactions involving hydrazine derivatives and diketones. The subsequent coupling of this pyrazole derivative with pyridine carboxylic acid derivatives forms the target compound. Key reagents used in the synthesis include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) under basic conditions.

Chemical Structure:

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activity across various cancer cell lines. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of several cancer types, including lung, breast (MDA-MB-231), and liver cancers (HepG2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast (MDA-MB-231) | 0.045 |

| Compound B | Liver (HepG2) | 0.038 |

| Compound C | Lung | 0.055 |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored, with findings suggesting that it can modulate inflammatory pathways effectively. Pyrazole derivatives have been identified as promising candidates for anti-inflammatory agents, with some exhibiting IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | COX-1 | 5.40 |

| Compound E | COX-2 | 0.01 |

| Compound F | 5-LOX | 1.78 |

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors related to cancer proliferation and inflammation pathways. The binding affinity and selectivity towards these targets can lead to significant modulation of cellular processes .

Case Studies

Recent studies have highlighted the efficacy of pyrazole-based compounds in both in vitro and in vivo models:

- Study on Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

- Anti-inflammatory Study : Another study assessed the anti-inflammatory properties of a related compound in a murine model, showing significant reductions in pro-inflammatory cytokines.

Q & A

Q. Critical Factors :

- Catalyst choice (e.g., K₂CO₃ for deprotonation ).

- Solvent selection (polar aprotic solvents enhance reactivity but may require inert atmospheres ).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding in pyridine ring ).

- High-Performance Liquid Chromatography (HPLC) : ≥95% purity validation using reverse-phase C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for structurally analogous pyrazole-carboxamides .

- Mass Spectrometry (HRMS) : Exact mass verification (±2 ppm) to distinguish isotopic patterns of fluorine and methyl groups .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability differences using LC-MS/MS to measure plasma/tissue concentrations .

- Metabolite Identification : Identify active/inactive metabolites via tandem mass spectrometry (e.g., hydroxylation or glucuronidation pathways) .

- Dose-Response Optimization : Apply Design of Experiments (DoE) to evaluate efficacy-toxicity trade-offs, using factorial designs to test variables like dosing frequency and route .

Advanced: What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding stability with kinase targets (e.g., JAK2 or EGFR) using AMBER or GROMACS .

- Docking Studies (AutoDock Vina) : Screen against Protein Data Bank (PDB) structures to identify potential binding pockets, prioritizing residues within 4 Å of the fluorine moiety .

- Quantum Mechanical (QM) Calculations : Assess electronic effects of fluorine on hydrogen-bonding capacity at the B3LYP/6-31G* level .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters in the synthesis of this compound?

Methodological Answer:

- Central Composite Design (CCD) : Test variables like temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent ratio (DCM:DMF) to maximize yield .

- Response Surface Methodology (RSM) : Identify nonlinear interactions (e.g., solvent polarity vs. reaction time) .

- Taguchi Arrays : Reduce experimental runs while testing critical factors (e.g., inert atmosphere vs. aerobic conditions) .

Advanced: What strategies are employed to modify the core structure to enhance solubility without compromising bioactivity?

Methodological Answer:

- Polar Substituents : Introduce pyridyl-oxygen or tertiary amines via Suzuki-Miyaura coupling to improve aqueous solubility .

- Prodrug Design : Link carboxylate groups (e.g., ester prodrugs) for pH-dependent release .

- Co-Crystallization : Use co-formers like succinic acid to enhance dissolution rates while maintaining crystallinity .

Basic: What are the critical steps in confirming the compound’s stereochemistry and conformation?

Methodological Answer:

- Circular Dichroism (CD) : Detect chiral centers introduced during synthesis .

- NOESY NMR : Identify spatial proximity between methyl (δ 2.1 ppm) and pyrazole protons (δ 7.3–7.5 ppm) .

- Single-Crystal XRD : Resolve absolute configuration, as applied to analogous pyrazole-carboxamides with 0.78 Å resolution .

Advanced: How does the presence of fluorine and methyl groups influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Fluorine Effects : Enhances metabolic stability (C-F bond resistance to cytochrome P450 oxidation) and membrane permeability (logP reduction by 0.3–0.5) .

- Methyl Groups : Increase lipophilicity (ΔlogP +0.2) but may hinder solubility; balance via Hammett σ values to predict electron-withdrawing/donating effects .

Advanced: What in silico methods validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinome-Wide Screening (KINOMEscan) : Predict selectivity against 468 kinases using ATP-site competition assays .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) upon fluorine substitution .

- ADMET Prediction (SwissADME) : Estimate blood-brain barrier penetration (CNS MPO score >4.0) and hERG inhibition risk .

Basic: What are the standard protocols for assessing the compound’s stability under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td >200°C indicates thermal stability) .

- Light Exposure Testing : ICH Q1B guidelines under UV (320–400 nm) to detect photolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.